![molecular formula C17H15N3O3S B5556184 N~1~-[3-(ACETYLAMINO)PHENYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE](/img/structure/B5556184.png)
N~1~-[3-(ACETYLAMINO)PHENYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE
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Overview
Description
N~1~-[3-(ACETYLAMINO)PHENYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE is a complex organic compound with a unique structure that combines an acetylamino group, a phenyl ring, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(ACETYLAMINO)PHENYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents . The reaction is carried out in dimethylformamide (DMF) as a solvent under mild conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(ACETYLAMINO)PHENYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetylamino group or the benzoxazole moiety.
Substitution: The phenyl ring and benzoxazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-[3-(ACETYLAMINO)PHENYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N1-[3-(ACETYLAMINO)PHENYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)acetamide
- N-(3-ACETYL-PHENYL)-2-PHENOXY-ACETAMIDE
- N-(4-ACETYL-PHENYL)-2-PHENOXY-ACETAMIDE
Uniqueness
N~1~-[3-(ACETYLAMINO)PHENYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE is unique due to its combination of an acetylamino group, a phenyl ring, and a benzoxazole moiety. This structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11(21)18-12-5-4-6-13(9-12)19-16(22)10-24-17-20-14-7-2-3-8-15(14)23-17/h2-9H,10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFHBMRPLYNPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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